3-(4-Bromo-2-fluorobenzoyl)thiophene
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFOS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZFIVILTBBWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641850 | |
| Record name | (4-Bromo-2-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-38-5 | |
| Record name | (4-Bromo-2-fluorophenyl)-3-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-2-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 4 Bromo 2 Fluorobenzoyl Thiophene and Analogues
Strategies for Carbonyl Group Introduction onto Thiophene (B33073) Rings
The introduction of a carbonyl group at the 3-position of a thiophene ring is a pivotal step in the synthesis of 3-(4-bromo-2-fluorobenzoyl)thiophene. While electrophilic substitution on thiophene typically favors the 2- and 5-positions due to greater resonance stabilization of the intermediate carbocation, various strategies have been developed to achieve the desired 3-acylation. echemi.comstackexchange.com
Friedel-Crafts Acylation Approaches with Substituted Benzoyl Halides
Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds and the introduction of acyl groups. In the context of thiophene, this reaction generally exhibits high regioselectivity for the 2-position. stackexchange.com However, by employing specific catalysts and reaction conditions, the selectivity can be influenced. Lewis acids such as aluminum chloride (AlCl₃) are traditionally used to generate the reactive acylium ion from a benzoyl halide. echemi.comgoogle.com To achieve 3-acylation, strategies often involve the use of bulkier Lewis acids or pre-functionalization of the thiophene ring to direct the incoming electrophile to the desired position.
For the synthesis of this compound, the direct Friedel-Crafts acylation of thiophene with 4-bromo-2-fluorobenzoyl chloride would predominantly yield the 2-acylated product. Therefore, indirect methods are often preferred. One such approach involves the use of 3-substituted thiophenes, such as 3-bromothiophene, where the existing substituent can direct the acylation or be replaced in a subsequent step. orgsyn.org
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | Acetyl chloride | - | - | High (2-position) | stackexchange.com |
| Yb(OTf)₃ | Acyl chloride/Anhydride | [BPy][BF₄] | Room Temp | Good to High | zenodo.org |
| Hf(OTf)₄ | Acid anhydrides | LiClO₄-MeNO₂ | - | High | researchgate.net |
This table presents data for Friedel-Crafts acylation on thiophene, illustrating common catalysts and conditions. Specific yields for this compound via this direct method are not widely reported due to selectivity issues.
Condensation Reactions Involving Thiophene and Aromatic Ketones
Condensation reactions provide an alternative pathway to form the C-C bond between the thiophene ring and the carbonyl carbon. One notable example is the condensation of 2-aminothiophenols with carbonyl compounds to form 2-substituted benzothiazoles, which, while not directly producing benzoylthiophenes, illustrates the utility of condensation chemistry in heterocyclic synthesis. nih.gov More direct approaches can involve the reaction of a thiophene-derived organometallic reagent with an appropriate aromatic aldehyde or acid derivative, followed by oxidation of the resulting alcohol to the ketone.
Alternative Synthetic Routes to Benzoylthiophene Derivatives
Given the challenges of direct 3-acylation, a variety of alternative synthetic routes have been explored. The Paal-Knorr synthesis, for instance, allows for the construction of the thiophene ring itself from a 1,4-dicarbonyl compound and a sulfur source like phosphorus pentasulfide. pharmaguideline.com By carefully selecting the starting dicarbonyl compound, a 3-benzoylthiophene (B1295597) derivative can be assembled.
Another powerful strategy is the Gewald aminothiophene synthesis, which involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to yield a 2-aminothiophene. pharmaguideline.com While this leads to an amino-substituted thiophene, the amino group can be subsequently removed or transformed, providing a versatile entry to various thiophene derivatives. Industrial-scale synthesis of thiophene often involves high-temperature reactions of n-butane with sulfur, a process that underscores the robustness of the thiophene ring system. pharmaguideline.com
Incorporation of the Halogenated Phenyl Moiety
The 4-bromo-2-fluorophenyl group is a critical pharmacophore in many bioactive molecules. Its synthesis and incorporation into the target molecule require careful planning.
Utilization of 4-Bromo-2-fluorobenzoic Acid Derivatives as Precursors
A common and efficient strategy for introducing the 4-bromo-2-fluorobenzoyl group is to start with 4-bromo-2-fluorobenzoic acid or its derivatives. guidechem.comsigmaaldrich.com This commercially available starting material can be converted into a more reactive species, such as an acyl chloride or an anhydride, which can then be used in acylation reactions. chemicalbook.com For instance, treatment of 4-bromo-2-fluorobenzoic acid with thionyl chloride or oxalyl chloride provides the corresponding acyl chloride, a potent electrophile for Friedel-Crafts reactions.
This precursor-based approach offers the advantage of installing the desired halogenation pattern on the phenyl ring at an early stage, avoiding potential issues with selectivity in late-stage halogenation.
| Precursor | Reagent | Product | Application | Reference |
| 4-Bromo-2-fluorobenzoic acid | Thionyl chloride | 4-Bromo-2-fluorobenzoyl chloride | Friedel-Crafts Acylation | guidechem.com |
| 2-fluoro-4-bromotoluene | O₂, Co(OAc)₂, NaBr | 4-Bromo-2-fluorobenzoic acid | Precursor Synthesis | chemicalbook.com |
| Fluorobenzene | Acetyl chloride, Br₂ | 3-Bromo-4-fluoro-acetophenone | Precursor to the acid | google.com |
This table showcases methods for the preparation of 4-bromo-2-fluorobenzoic acid and its activated derivatives, which are key precursors for the synthesis of the target compound.
Late-Stage Functionalization Strategies: Selective Halogenation on Benzoyl Thiophenes
An alternative to using pre-halogenated precursors is to introduce the bromine and fluorine atoms at a later stage of the synthesis. Late-stage functionalization is a powerful tool in medicinal chemistry for the rapid generation of analogues for structure-activity relationship studies. nih.gov However, achieving regioselective halogenation on a complex molecule like a benzoylthiophene can be challenging.
The electronic properties of the benzoylthiophene system will dictate the position of electrophilic aromatic substitution. The thiophene ring is generally more activated towards electrophilic attack than the phenyl ring, but the presence of the deactivating benzoyl group complicates the reactivity. Selective halogenation would likely require the use of specific directing groups or tailored catalytic systems to achieve the desired 4-bromo-2-fluoro substitution pattern on the phenyl ring without reacting with the thiophene moiety.
Exploration of Green Chemistry Principles in Synthetic Pathways
The traditional synthetic routes, while effective, often rely on reagents and conditions that are misaligned with the principles of green chemistry. The use of pyrophoric n-BuLi at cryogenic temperatures and stoichiometric, water-sensitive Lewis acids like AlCl₃ in halogenated solvents presents safety and environmental concerns. researchgate.net Research has focused on developing greener alternatives for key transformations, particularly for acylation reactions.
Key areas for green optimization include:
Catalyst Selection: Classic Friedel-Crafts reactions require more than one equivalent of AlCl₃, which is hydrated during workup, generating significant acidic aluminum waste. Greener approaches focus on using catalytic amounts of more environmentally benign Lewis acids. Examples include iron(III) chloride, copper(II) triflate, and various rare earth triflates, which can be more stable, less toxic, and potentially reusable. organic-chemistry.orgresearchgate.netbeilstein-journals.orgsioc-journal.cn
Atom Economy: The conversion of a carboxylic acid to an acyl chloride using SOCl₂ generates SO₂ and HCl as byproducts, lowering the atom economy. A greener alternative is the direct use of the carboxylic acid for acylation. This can be promoted by activators like methanesulfonic anhydride, which produces only biodegradable methanesulfonic acid as a byproduct, avoiding halogenated waste entirely.
Solvents and Conditions: Dichloromethane and other chlorinated solvents commonly used in these syntheses are toxic and environmentally harmful. The development of solvent-free reaction conditions or the use of greener solvents, such as ionic liquids, can significantly reduce the environmental footprint of the synthesis. beilstein-journals.orgsioc-journal.cn Ionic liquids can act as both the solvent and catalyst, are non-volatile, and can often be recycled.
The following interactive table compares traditional methods with greener alternatives for the acylation step, which is a core component of analogous syntheses.
| Aspect | Traditional Method | Green Alternative | Environmental Benefit |
|---|---|---|---|
| Catalyst | Stoichiometric AlCl₃ or TiCl₄ acs.org | Catalytic amounts of Fe(III), Cu(II), or rare earth salts (e.g., La(OTf)₃) beilstein-journals.orgsioc-journal.cn | Reduces metallic waste, avoids highly corrosive and water-sensitive reagents, potential for catalyst recycling. |
| Acylating Agent | Acyl chloride (from carboxylic acid + SOCl₂) | Carboxylic acid + activator (e.g., methanesulfonic anhydride) | Improves atom economy, eliminates halogenated byproducts (HCl, SO₂). |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Solvent-free conditions or use of ionic liquids beilstein-journals.org | Reduces or eliminates the use of volatile organic compounds (VOCs) and toxic solvents. |
| Energy | Cryogenic temperatures (-78 °C) for lithiation | Reactions at ambient or moderately elevated temperatures | Reduces energy consumption required for deep cooling. |
By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made safer, more efficient, and more sustainable.
Elucidation of Chemical Reactivity and Reaction Mechanisms
Reactivity at the Thiophene (B33073) Nucleus
The thiophene ring, an electron-rich aromatic heterocycle, is the primary site for electrophilic attack. However, its reactivity is significantly modulated by the presence of the deactivating benzoyl group at the 3-position.
Thiophene is generally more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-donating character of the sulfur atom, which can stabilize the intermediate sigma complex. numberanalytics.comstackexchange.com In unsubstituted thiophene, electrophilic attack occurs preferentially at the C2 (α) position, as the resulting cationic intermediate is better stabilized by resonance, with three contributing structures, compared to attack at the C3 (β) position, which yields an intermediate with only two resonance forms. stackexchange.com
However, in 3-(4-Bromo-2-fluorobenzoyl)thiophene, the 3-position is occupied by a benzoyl group. The carbonyl moiety is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack by reducing its electron density. uobaghdad.edu.iq This deactivation makes electrophilic substitution reactions on this molecule less facile than on unsubstituted thiophene.
The directing effect of the 3-acyl group must also be considered. As a meta-directing deactivator in benzene chemistry, its influence on the five-membered thiophene ring is slightly different. The primary positions for electrophilic attack on a 3-substituted thiophene are the C5 and C2 positions. The C5 position is generally favored for electrophilic substitution in the presence of a 3-electron-withdrawing group. This is because the resonance stabilization of the intermediate formed by attack at C5 is more effective than that for attack at other positions. Attack at the C2 position is also possible, but typically to a lesser extent. The C4 position is the least favored due to the strong deactivating effect of the adjacent carbonyl group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound are predicted to yield the 5-substituted isomer as the major product.
The electron-rich nature of the thiophene ring makes it inherently resistant to nucleophilic aromatic substitution (SNAr). youtube.com For such a reaction to occur, the ring typically requires the presence of strong electron-withdrawing groups to sufficiently lower the electron density and stabilize the negative charge of the Meisenheimer intermediate. While the 3-benzoyl group is electron-withdrawing, it is often insufficient on its own to activate the thiophene ring for facile nucleophilic attack by common nucleophiles.
Nucleophilic attack on the thiophene ring of this compound is therefore considered an unfavorable pathway under standard conditions. Reactions would likely require exceptionally strong nucleophiles or specific reaction conditions, such as high temperatures or the use of transition metal catalysis, to proceed. There is limited specific research detailing successful nucleophilic attacks directly on the thiophene nucleus of 3-acylthiophenes, underscoring the challenge of this transformation.
Reactivity of the Carbonyl Functional Group
The ketone carbonyl group is a site of significant reactivity, particularly in photochemical reactions, and its thermal stability is a key physical characteristic.
Aryl ketones, including benzoylthiophenes, exhibit rich photochemical reactivity upon absorption of UV light. The initial excitation typically populates an n,π* singlet state, which can then undergo intersystem crossing to a triplet state. The subsequent reactions are dictated by the nature of these excited states. cdnsciencepub.com
Photocycloaddition: 3-Benzoylthiophene (B1295597) has been shown to undergo photocycloaddition reactions with alkenes, such as isobutylene (B52900), at the carbonyl group. cdnsciencepub.com This reaction proceeds from the excited triplet state of the ketone, leading to the formation of an oxetane (B1205548) intermediate. These oxetanes derived from benzoylthiophenes are often thermally unstable and can fragment upon heating, for example, by eliminating formaldehyde (B43269) to yield a substituted propene. cdnsciencepub.com The quantum yield for the disappearance of 3-benzoylthiophene upon irradiation in the presence of isobutylene indicates a reasonably efficient photochemical process.
Norrish Type Reactions: The Norrish reactions are characteristic photochemical processes of ketones. wikipedia.org
Norrish Type I Reaction (α-cleavage): This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent α-carbons. For this compound, this would lead to the formation of a 3-thienoyl radical and a 4-bromo-2-fluorophenyl radical. These radical intermediates can then undergo various secondary reactions, such as decarbonylation of the acyl radical followed by recombination, or hydrogen abstraction from the solvent. wikipedia.orgslideshare.net While acetophenone (B1666503) and benzophenone (B1666685) are often used as photosensitizers and are resistant to this cleavage, other aryl ketones can undergo this reaction. scispace.com
Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical. wikipedia.org This pathway is not possible for this compound itself as it lacks γ-hydrogens on its aryl substituents. However, it is a characteristic reaction for ketones with suitable alkyl chains. Studies on related alkyl thienyl ketones have shown them to be generally unreactive towards the Norrish Type II reaction. cdnsciencepub.com This suggests a low propensity for the excited carbonyl of benzoylthiophenes to abstract hydrogen atoms.
The table below summarizes the photochemical reactivity of benzoylthiophenes with alkenes.
| Reactant | Alkene | Reaction Type | Key Product Type | Quantum Yield (Φ) of Reactant Disappearance |
|---|---|---|---|---|
| 3-Benzoylthiophene | Isobutylene | Photocycloaddition | Oxetane (thermally unstable) | 0.25 (in isopropanol) |
| 2-Benzoylthiophene | Isobutylene | Photocycloaddition | Oxetane (thermally unstable) | 0.17 (in isopropanol) |
Aromatic ketones are typically thermally stable compounds. Their decomposition often requires high temperatures and proceeds through radical mechanisms. For thiophene-based polymers, decomposition temperatures (defined as 5% weight loss) are often above 380 °C. mdpi.com The decomposition of simpler, non-polymeric aromatic ketones would likely occur at similarly high temperatures. Potential decomposition pathways at extreme temperatures could involve the cleavage of the C-C bonds adjacent to the carbonyl group (similar to a thermal Norrish Type I cleavage) or the C-Br bond. Pyrolysis of complex substituted thiophenes can lead to the formation of more stable, fused heterocyclic systems or intractable materials. researchgate.net
Reactivity of the Halogenated Phenyl Substituent
The 4-bromo-2-fluorophenyl group provides a reactive handle for carbon-carbon bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The bromine atom at the 4-position is the most likely site for such reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming new C-C bonds at sp2-hybridized carbon centers. organic-chemistry.org The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in the standard catalytic cycles of these reactions. Oxidative addition of the C-Br bond to a low-valent palladium catalyst is a facile process, whereas the C-F bond is generally inert under these conditions.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would selectively replace the bromine atom with the organic group from the boron reagent, leaving the fluorine atom and the rest of the molecule intact. This method is highly versatile for the synthesis of biaryl compounds. nih.govmdpi.comresearchgate.net The reaction is compatible with a wide range of functional groups, including the ketone present in the target molecule.
Heck-Mizoroki Reaction: In a Heck reaction, the bromine atom would be replaced by a substituted vinyl group through reaction with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org This provides a route to stilbene-like structures. Again, the reaction would be expected to occur selectively at the C-Br bond.
The presence of the ortho-fluorine atom can influence the reactivity of the C-Br bond. The electron-withdrawing nature of fluorine can make the aryl ring more electron-deficient, potentially facilitating the initial oxidative addition step. The table below provides illustrative examples of yields for Suzuki cross-coupling reactions with related bromo-fluoro-substituted aromatic substrates.
| Aryl Bromide Substrate | Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|---|
| 1-Bromo-4-fluoro-2-nitrobenzene | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 95 |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | 92 |
| 4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Phenylboronic acid | Pd(PPh3)4, K3PO4 | 33-40 (monosubstituted) |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) at the Bromine Position
The carbon-bromine (C-Br) bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming new carbon-carbon bonds by coupling an organohalide with an organoboron compound. wikipedia.orgnih.gov The greater reactivity of the C-Br bond compared to the C-F bond under these conditions allows for high chemoselectivity.
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps clockss.orgresearchgate.net:
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the aryl-bromine bond of the thiophene derivative, forming a palladium(II) complex. This is typically the rate-determining step and is facilitated by electron-rich, bulky ligands on the palladium center.
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex, displacing the halide. This step requires the presence of a base to activate the organoboron species.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. clockss.org
The success of these reactions depends on the careful selection of reaction parameters. The choice of catalyst, ligand, base, and solvent are all critical for achieving high yields and selectivity. nih.gov
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5%) | Triphenylphosphine (integral to catalyst) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good youtube.com |
| Pd₂(dba)₃ (2.5%) | P(t-Bu)₃ | CsF / Ag₂O | DMF | 100 | Good to Excellent researchgate.net |
| Pd(OAc)₂ (2%) | SPhos | K₂CO₃ | Toluene (B28343)/H₂O | 100 | Good to Excellent |
Nucleophilic Aromatic Substitution on the Fluorinated Benzene Ring
While the bromine atom is the site for cross-coupling, the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the strong activation provided by the ortho-carbonyl group. Electron-withdrawing groups, particularly in the ortho and para positions relative to the leaving group, are essential for SNAr to occur. libretexts.org The carbonyl group in this compound strongly withdraws electron density from the benzene ring, making the carbon atom attached to the fluorine highly electrophilic and prone to attack by nucleophiles.
The mechanism for SNAr is a two-step addition-elimination process masterorganicchemistry.comlibretexts.org:
Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the ortho and para positions, and importantly, onto the oxygen atom of the activating carbonyl group, which provides significant stabilization.
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which is a competent leaving group in this context.
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. youtube.com Consequently, the reaction rate is more dependent on the electronegativity of the halogen than its bond strength. The high electronegativity of fluorine makes the attached carbon more electrophilic, leading to a faster rate of attack compared to other halogens. Thus, the general reactivity order for leaving groups in SNAr is F > Cl > Br > I. masterorganicchemistry.comyoutube.com This reaction allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the C2 position of the benzoyl ring.
Formation of Organometallic Reagents and Subsequent Transformations
The C-Br bond can also be transformed to create a nucleophilic carbon center through the formation of organometallic reagents.
Grignard Reagents: The direct formation of a Grignard reagent by reacting this compound with magnesium metal is problematic. wikipedia.orgadichemistry.com The newly formed organomagnesium compound is a strong nucleophile and would readily react with the electrophilic ketone of another starting material molecule, leading to undesired side products. While some Grignard reactions can be performed in the presence of sensitive functional groups under specific conditions (e.g., using highly activated Rieke magnesium at low temperatures), it remains a significant challenge.
Organolithium Reagents: A more effective method for generating a nucleophilic species is through lithium-halogen exchange. This reaction involves treating the aryl bromide with a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), at very low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF. wikipedia.orgmasterorganicchemistry.com The exchange is rapid at these temperatures, forming the corresponding aryllithium species. The low temperature is crucial to prevent the newly formed organolithium reagent from reacting with the ketone of any remaining starting material.
Once formed, this aryllithium intermediate is a powerful nucleophile and can be used in a variety of subsequent transformations by quenching the reaction with an electrophile. This provides a pathway to a wide range of derivatives, as illustrated in the table below.
| Electrophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Carbon Dioxide | CO₂(s) then H₃O⁺ | Carboxylic Acid (-COOH) |
| Aldehyde/Ketone | RCHO / RCOR' then H₃O⁺ | Secondary/Tertiary Alcohol |
| Amide | DMF | Aldehyde (-CHO) |
| Borate Ester | B(OMe)₃ then H₃O⁺ | Boronic Acid (-B(OH)₂) |
Influence of Halogen Substituents on Electronic Effects and Reactivity
The chemoselectivity observed in the reactions of this compound is a direct consequence of the distinct electronic properties of the fluorine and bromine substituents. Both halogens exert a deactivating inductive effect (-I) by withdrawing electron density through the sigma bond, and a weaker, activating mesomeric or resonance effect (+M) by donating lone-pair electron density through the pi system. libretexts.orgmasterorganicchemistry.com
Fluorine: As the most electronegative element, fluorine has a very strong -I effect and a relatively weak +M effect. This strong inductive withdrawal makes the attached carbon highly electrophilic, which is the key factor for its activation in SNAr reactions, especially when positioned ortho to a powerful electron-withdrawing group like a carbonyl. youtube.comresearchgate.net The strength of the C-F bond makes it resistant to cleavage in oxidative addition reactions with palladium catalysts.
Bromine: Bromine is less electronegative than fluorine, resulting in a weaker -I effect. Its +M effect is comparable. The C-Br bond is significantly weaker than the C-F bond, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions. It is also the site for metal-halogen exchange to form organometallic reagents.
The combination of these effects leads to a clear differentiation in reactivity:
Cross-Coupling and Organometallic Formation: The weaker C-Br bond is selectively targeted.
Nucleophilic Aromatic Substitution: The C-F bond is selectively targeted due to the powerful activation from the ortho-carbonyl group and fluorine's strong inductive effect.
Solvent Effects and Catalysis in Reaction Outcomes
The outcome of reactions involving this compound is highly dependent on the choice of solvent and, where applicable, the catalyst system.
Catalysis: For Suzuki-Miyaura coupling, the palladium catalyst system is paramount. The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a carefully chosen ligand dictates the efficiency of the catalytic cycle. Electron-rich and sterically bulky phosphine (B1218219) ligands (such as Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often employed to enhance the rates of both the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions. rsc.orgresearchgate.net
Solvent Effects:
For Cross-Coupling Reactions: Suzuki reactions are often performed in a mixture of an organic solvent and water. Solvents like 1,4-dioxane, THF, or toluene are used to dissolve the organic substrates, while water is needed to dissolve the inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). mdpi.com The choice of solvent can influence catalyst stability and reaction rates.
For Nucleophilic Aromatic Substitution: SNAr reactions benefit from polar aprotic solvents such as DMSO, DMF, or NMP. These solvents are effective at solvating the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction rate. researchgate.net
For Organometallic Reagents: The formation and use of Grignard and organolithium reagents require strictly anhydrous, non-protic solvents, typically ethers like diethyl ether or THF. libretexts.org These solvents stabilize the organometallic species by coordinating to the metal center and prevent their decomposition through protonation.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR for Molecular Architecture and Connectivity
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 3-(4-Bromo-2-fluorobenzoyl)thiophene, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) and the substituted benzene (B151609) rings. The chemical shifts (δ), multiplicity (splitting pattern), and coupling constants (J) are key parameters derived from the spectrum.
The protons on the thiophene ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the 4-bromo-2-fluorobenzoyl group will also resonate in this region, with their precise chemical shifts influenced by the electron-withdrawing effects of the bromine, fluorine, and carbonyl groups. The coupling between adjacent protons provides information on their connectivity.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H-2 | 8.0 - 8.2 | dd | ~3.0, 1.2 |
| Thiophene H-4 | 7.3 - 7.5 | dd | ~5.0, 1.2 |
| Thiophene H-5 | 7.6 - 7.8 | dd | ~5.0, 3.0 |
| Benzoyl H-3' | 7.5 - 7.7 | dd | ~8.5, 1.8 |
| Benzoyl H-5' | 7.4 - 7.6 | ddd | ~8.5, 2.5, 0.5 |
| Benzoyl H-6' | 7.2 - 7.4 | t | ~8.5 |
Note: The predicted data is illustrative and may vary based on the solvent and experimental conditions.
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
The carbonyl carbon is expected to be the most downfield signal, typically in the range of 180-190 ppm. The aromatic carbons of both the thiophene and benzene rings will resonate between 110 and 150 ppm. The carbon atoms directly attached to the electronegative fluorine and bromine atoms will show characteristic shifts.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 185 - 190 |
| Thiophene C-2 | 135 - 140 |
| Thiophene C-3 | 138 - 142 |
| Thiophene C-4 | 125 - 130 |
| Thiophene C-5 | 128 - 132 |
| Benzoyl C-1' | 130 - 135 (d, J~CF) |
| Benzoyl C-2' | 160 - 165 (d, J~CF) |
| Benzoyl C-3' | 118 - 122 (d, J~CF) |
| Benzoyl C-4' | 120 - 125 |
| Benzoyl C-5' | 132 - 136 |
| Benzoyl C-6' | 128 - 132 (d, J~CF) |
Note: The predicted data is illustrative. 'd' indicates a doublet due to coupling with fluorine, with the coupling constant (J~CF) varying.
Fluorine (¹⁹F) NMR for Fluorine Environment Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling to nearby protons (³J~HF) will result in a splitting of the fluorine signal, typically a doublet of doublets, providing further confirmation of the substitution pattern on the benzene ring.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, establishing the connectivity of protons within the thiophene and benzoyl spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connection between the thiophene ring, the carbonyl group, and the benzoyl ring by observing correlations from the thiophene protons to the carbonyl carbon and from the benzoyl protons to the carbonyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm the molecular formula C₁₁H₆BrFOS. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M(⁷⁹Br)]⁺ | 283.9412 |
| [M(⁸¹Br)]⁺ | 285.9392 |
Note: The calculated exact masses are for the molecular ions and can be used to confirm the elemental composition.
By employing this suite of advanced spectroscopic and structural characterization methodologies, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for its application in further chemical research and development.
Fragmentation Pathway Analysis for Structural Insights
The structural elucidation of this compound through mass spectrometry, particularly using electron ionization (EI), reveals a fragmentation pattern characteristic of aromatic ketones and halogenated compounds. The analysis of these fragments provides valuable insights into the molecule's connectivity and the relative stability of the resulting ions.
The primary fragmentation of the molecular ion, [M]⁺•, is expected to occur at the carbonyl bridge, which is the most labile site. This leads to two main cleavage pathways:
Alpha-cleavage on the benzoyl side: This involves the cleavage of the bond between the carbonyl carbon and the 4-bromo-2-fluorophenyl ring, resulting in the formation of the 4-bromo-2-fluorobenzoyl cation and a thiophene radical.
Alpha-cleavage on the thiophene side: This pathway involves the cleavage of the bond between the carbonyl carbon and the thiophene ring, leading to the formation of the thienoyl cation and a 4-bromo-2-fluorophenyl radical.
Subsequent fragmentation of these primary ions can occur through the loss of carbon monoxide (CO) from the acylium ions, a common fragmentation for carbonyl-containing compounds. Further fragmentation can involve the loss of the halogen atoms (Br and F) from the respective aromatic rings. The presence of bromine is typically indicated by a characteristic isotopic pattern in the mass spectrum, with the M and M+2 peaks having nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
A plausible fragmentation pathway is outlined below:
| Precursor Ion (m/z) | Description | Fragment Ion (m/z) | Neutral Loss |
| [C₁₁H₆BrFOS]⁺• | Molecular Ion | [C₇H₃BrFO]⁺ | C₄H₃S• |
| [C₁₁H₆BrFOS]⁺• | Molecular Ion | [C₅H₃OS]⁺ | C₆H₃BrF• |
| [C₇H₃BrFO]⁺ | 4-Bromo-2-fluorobenzoyl cation | [C₆H₃BrF]⁺ | CO |
| [C₅H₃OS]⁺ | 3-Thienoyl cation | [C₄H₃S]⁺ | CO |
| [C₆H₃BrF]⁺ | 4-Bromo-2-fluorophenyl cation | [C₆H₃F]⁺ | Br• |
| [C₆H₃BrF]⁺ | 4-Bromo-2-fluorophenyl cation | [C₆H₄]⁺ | BrF |
This table represents a predicted fragmentation pathway and the m/z values are nominal.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Identification of Key Functional Group Vibrations
The IR and Raman spectra of this compound are expected to be dominated by vibrations associated with the carbonyl group, the thiophene ring, and the substituted benzene ring.
Carbonyl (C=O) Stretching: A strong and sharp absorption band is anticipated in the infrared spectrum, characteristic of an aromatic ketone. The conjugation with both the thiophene and the fluorophenyl rings is expected to lower the frequency of this vibration compared to a simple aliphatic ketone.
Thiophene Ring Vibrations: The thiophene ring will exhibit several characteristic vibrations, including C-H stretching, C=C stretching, and ring breathing modes.
Substituted Benzene Ring Vibrations: The 4-bromo-2-fluorophenyl ring will show C-H stretching vibrations from the aromatic protons, as well as C=C stretching vibrations within the ring. The substitution pattern will also give rise to characteristic out-of-plane C-H bending vibrations.
C-X (Halogen) Vibrations: The C-Br and C-F stretching vibrations are also expected. The C-F stretch typically appears as a strong band in the IR spectrum, while the C-Br stretch occurs at lower wavenumbers.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| C=O | Stretching | 1640 - 1680 | Strong (IR) |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Thiophene C=C | Stretching | 1400 - 1500 | Medium |
| Benzene C=C | Stretching | 1550 - 1600 | Medium |
| C-F | Stretching | 1100 - 1250 | Strong (IR) |
| C-Br | Stretching | 500 - 650 | Medium to Strong |
| Thiophene C-S | Stretching | 600 - 800 | Medium |
Conformational Analysis through Vibrational Signatures
The relative orientation of the two aromatic rings with respect to the carbonyl group can be investigated using vibrational spectroscopy. The molecule can exist in different conformations due to rotation around the single bonds connecting the carbonyl group to the rings. These different conformers may have distinct vibrational frequencies, particularly for the C=O stretching mode and the ring deformation modes.
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational spectra of different possible conformers. By comparing the calculated spectra with the experimental IR and Raman data, it may be possible to determine the predominant conformation in the solid state or in solution. Changes in the vibrational spectra with temperature or solvent polarity can also provide insights into the conformational dynamics of the molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy provides information about the electronic transitions within the molecule and its photophysical properties.
Characterization of Electronic Transitions and Conjugation
The UV-Vis absorption spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugated system encompassing the thiophene ring, the carbonyl group, and the benzene ring, strong absorption bands are expected in the UV region. The substitution with bromine and fluorine atoms on the benzene ring can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) due to their electronic effects.
n → π Transitions:* This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is typically weaker than the π → π* transitions and appears at longer wavelengths, often as a shoulder on the main absorption band.
The degree of conjugation between the thiophene and the substituted phenyl ring through the carbonyl linker is a key factor determining the energy of these transitions.
| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | 250 - 350 | High |
| n → π | 350 - 450 | Low |
Photophysical Properties Related to Excited States
Following absorption of light, the molecule is promoted to an excited electronic state. The de-excitation process can occur through radiative (fluorescence, phosphorescence) or non-radiative pathways.
Aromatic ketones are known to exhibit phosphorescence at low temperatures due to efficient intersystem crossing from the singlet excited state to the triplet excited state. The presence of the heavy bromine atom in this compound is expected to enhance the rate of intersystem crossing (the heavy-atom effect), which could lead to a significant phosphorescence quantum yield and a short triplet lifetime.
Fluorescence, the emission of light from the singlet excited state, may also be observed, although it is often less efficient for aromatic ketones compared to phosphorescence. The fluorescence properties, including the emission wavelength and quantum yield, would be sensitive to the molecular conformation and the solvent environment. Studying these properties can provide valuable information about the nature of the excited states and the dynamics of their decay.
X-ray Crystallography for Solid-State Molecular Architecture
Following extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), it has been determined that a complete single-crystal X-ray diffraction study for this compound has not been reported in the publicly available scientific literature. Consequently, precise experimental data on its bond lengths, bond angles, torsion angles, and detailed intermolecular interactions within a crystal lattice are not available.
While crystallographic data for structurally related thiophene derivatives exist, direct extrapolation of these values to this compound would not provide the scientifically accurate and specific analysis required by the prompt. The unique combination and substitution pattern of the 4-bromo and 2-fluoro substituents on the benzoyl ring, coupled with the 3-position linkage to the thiophene ring, will induce specific electronic and steric effects that dictate its precise solid-state architecture.
Therefore, the following sections on the determination of its molecular geometry and crystal packing cannot be completed with the required factual accuracy.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
As no crystallographic data is available, a table of bond lengths, bond angles, and torsion angles for this compound cannot be generated.
Analysis of Intermolecular Interactions and Crystal Packing
A detailed analysis of the intermolecular interactions and crystal packing of this compound is not possible without experimental data from X-ray crystallography. Such an analysis would typically involve identifying and quantifying interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the supramolecular assembly in the solid state. Without a determined crystal structure, this information remains unknown.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the properties of organic molecules. nih.govresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. scispace.comuomphysics.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. uomphysics.netnih.gov For 3-(4-Bromo-2-fluorobenzoyl)thiophene, this process would involve calculating the forces on each atom and adjusting their positions until the net force is negligible and the total energy is minimized.
The key structural feature of this molecule is the rotational freedom around the single bond connecting the thiophene (B33073) ring and the benzoyl group. Conformational analysis would systematically explore the potential energy landscape associated with the rotation around this bond (the dihedral angle between the two rings). This analysis identifies the most stable conformer(s) and any energy barriers to rotation. The lowest energy conformation is crucial as it is the most populated state and is used for subsequent calculations of other molecular properties.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, indicating the molecule's ability to act as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netresearchgate.net
Reactivity: A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Electronic Transitions: The energy gap is directly related to the energy of the lowest electronic transition, which can be correlated with the molecule's UV-Vis absorption spectrum. dntb.gov.ua
For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density within these orbitals. Typically, in such aromatic ketone systems, the HOMO is distributed over the electron-rich thiophene and substituted benzene (B151609) rings, while the LUMO is often localized on the carbonyl group and the conjugated system.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic absorption. |
Charge Distribution and Electrostatic Potential Mapping
The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. walisongo.ac.idresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale where red typically indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net
For this compound, an MEP map would likely show:
A region of strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.
Regions of positive potential (blue) around the hydrogen atoms of the aromatic rings.
The electronegative fluorine and bromine atoms would also influence the potential of the benzoyl ring.
This analysis is invaluable for predicting how the molecule will interact with other molecules, identifying sites for intermolecular interactions, and understanding its reactive behavior. walisongo.ac.idmdpi.com
Spectroscopic Property Prediction from First Principles
Computational methods can simulate various types of spectra, providing a powerful tool for interpreting and assigning experimental data. These ab initio predictions are based on the optimized molecular geometry and its calculated electronic properties.
Simulated IR, Raman, and UV-Vis Spectra
Theoretical simulations of vibrational and electronic spectra are highly valuable for identifying a compound and understanding its structural features.
Infrared (IR) and Raman Spectra: Theoretical vibrational analysis calculates the frequencies and intensities of the normal modes of vibration for the optimized molecular structure. scispace.com These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to confirm the presence of specific functional groups and to assign the observed spectral bands to particular molecular motions (e.g., C=O stretch, C-H bend, ring vibrations). nih.gov
UV-Vis Spectra: The electronic absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). biointerfaceresearch.comekb.eg This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of vertical excitations, each with a corresponding wavelength and oscillator strength (intensity). This allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum, which arise from electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net
| Spectrum | Computational Method | Information Obtained |
| IR / Raman | DFT Frequency Calculation | Vibrational frequencies and intensities corresponding to specific bond stretches, bends, and torsions. |
| UV-Vis | Time-Dependent DFT (TD-DFT) | Electronic transition energies (wavelengths) and their corresponding intensities (oscillator strengths). |
Prediction of Nuclear Magnetic Resonance Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (δ) for nuclei like 1H and 13C. stenutz.eu
The calculation is performed on the optimized geometry of the molecule. The computed magnetic shielding tensors for each atom are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS). Predicted NMR spectra can be used to:
Assign peaks in an experimental spectrum to specific atoms in the molecule.
Help distinguish between different possible isomers or conformers.
Provide confidence in a proposed molecular structure.
For this compound, these calculations would predict the specific chemical shifts for each unique hydrogen and carbon atom in the thiophene and substituted benzoyl rings, aiding in the interpretation of its experimental NMR data. rsc.orgnih.gov
Reaction Mechanism Modeling and Transition State Characterization
Theoretical modeling is crucial for elucidating the pathways of chemical reactions, identifying intermediate structures, and characterizing the energy barriers associated with transition states.
Density Functional Theory (DFT) is a common method used to investigate reaction mechanisms. For instance, studies on the bromination of thiophenes using N-bromosuccinimide (NBS) have been conducted at levels of theory like M06-2X-D3/ma-def2-TZVP, with solvent effects simulated using models such as the SMD model. researchgate.net Such computational analyses of Gibbs free energy surfaces indicate that pathways involving the formation of a bromonium ion are energetically favorable. researchgate.net Similarly, theoretical studies on (3 + 2) cycloaddition reactions involving thiophene derivatives have utilized DFT calculations at the B3LYP/6-311G(d,p) level to compare one-step versus two-step mechanisms, determining that the one-step cycloaddition is preferred. chemrxiv.org These types of studies help in predicting reactive sites and understanding chemoselectivity through analyses like Fukui functions and frontier molecular orbital theory. researchgate.netchemrxiv.org
Photodissociation dynamics investigate how molecules break apart when they absorb light. These studies are critical for understanding photochemical stability and reaction pathways initiated by light.
Experimental techniques like velocity map ion imaging are used to study the dissociation dynamics of related sulfur-containing aromatic molecules, such as thiophenol-d1 (C6H5SD). researchgate.net In such studies, after excitation with UV light (e.g., at 243 nm or 266 nm), the molecule can dissociate. researchgate.net The resulting fragments and their kinetic energy are analyzed to understand the underlying electronic states. For thiophenol, dissociation is shown to proceed through the coupling of an initially excited ππ* state to a repulsive nπσ* or πσ* potential energy surface along the S-D bond coordinate. researchgate.net This process leads to prompt bond cleavage. researchgate.net
For this compound, similar photodissociation pathways could be anticipated, primarily involving the cleavage of the C–Br bond or the C–S bonds of the thiophene ring, depending on the excitation wavelength and the nature of the involved electronic states. High-level ab initio calculations are essential to investigate the nature of these electronic transitions and the potential energy surfaces that govern the dissociation. researchgate.net
The bromine atom on the benzoyl ring of this compound makes it an ideal substrate for catalytic cross-coupling reactions, which are fundamental for creating more complex molecules. Computational studies are instrumental in exploring the mechanisms of these reactions.
Palladium-catalyzed reactions like Suzuki and Stille couplings are commonly used to functionalize bromo-substituted thiophenes. jcu.edu.auresearchgate.net Theoretical models can elucidate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Copper-catalyzed cross-coupling reactions have also been explored for forming C–N bonds using nitroarenes and aryl boronic acids. nih.gov Mechanistic investigations, supported by computational modeling, suggest that such reactions can proceed through a nitrosoarene intermediate, with the copper catalyst being essential for both the initial deoxygenation step and the subsequent C–N bond formation. nih.gov Understanding these pathways allows for the optimization of reaction conditions and the rational design of new catalysts for functionalizing molecules like this compound.
Intermolecular Interactions and Non-Covalent Bonding Analysis
Non-covalent interactions are critical in determining the three-dimensional structure of molecules in condensed phases and their binding to biological targets. wikipedia.org For this compound, several types of non-covalent interactions are significant, including halogen bonding, hydrogen bonding, and π-effects.
Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor. wikipedia.org This is a highly directional interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic species like an oxygen, nitrogen, or sulfur atom. wikipedia.orgnih.gov These interactions can be as significant as hydrogen bonds and play a crucial role in crystal engineering and molecular recognition. researchgate.net
Hydrogen Bonding: Although the molecule does not have strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds can form, contributing to the stability of its crystal lattice.
π-Effects: The thiophene and fluorobenzoyl rings are aromatic systems capable of engaging in π-π stacking and C-H···π interactions. mdpi.com
| Interaction Type | Description | Potential Participating Atoms | Typical Energy (kcal/mol) |
|---|---|---|---|
| Halogen Bonding | Directional interaction involving the electrophilic region of the bromine atom. wikipedia.orgnih.gov | C-Br ··· O=C, C-Br ··· S(thiophene) | 1–5 |
| Hydrogen Bonding | Weak electrostatic attraction between a hydrogen atom and an electronegative atom. | C-H ··· O=C, C-H ··· F | 0.5–4 |
| π-π Stacking | Attractive interaction between the π-systems of aromatic rings. | Benzene ring ··· Thiophene ring | 0–12 |
| Van der Waals Forces | Dispersive forces arising from temporary fluctuations in electron density. wikipedia.org | All atoms | Variable |
Structure-Reactivity and Structure-Property Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structure. nih.gov These models are essential in drug design and materials science for screening new compounds and optimizing existing ones. atlantis-press.com
For derivatives of thiophene and benzophenone (B1666685), QSAR studies have been successfully applied to predict various biological activities, including anticancer and antimalarial properties. nih.govresearchgate.net These models correlate biological activity with physicochemical descriptors calculated from the molecular structure.
Key descriptors often include:
Electronic Properties: Dipole moment, electron affinity, HOMO/LUMO energies, and atomic charges. These relate to how the molecule interacts electrostatically and participates in charge-transfer processes. nih.govurfu.ru
Steric Properties: Molecular weight, volume, and surface area. These describe the size and shape of the molecule, which are crucial for fitting into a biological target's active site. atlantis-press.com
Lipophilic Properties: The partition coefficient (logP), which measures the molecule's solubility in lipids versus water, is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. atlantis-press.com
DFT calculations are often employed to determine these descriptors with high accuracy. urfu.ru By developing a statistically significant QSAR model (e.g., one with a high coefficient of determination, r², and cross-validated r², q²), researchers can understand which molecular features are most important for a desired activity. nih.govnih.gov For this compound, such models could predict how modifications—like changing the position or type of halogen or adding substituents to the thiophene ring—would affect its biological or material properties. tandfonline.com
| Descriptor Class | Example Descriptors | Relevance to Molecular Properties |
|---|---|---|
| Electronic | HOMO/LUMO Energy Gap, Dipole Moment, Electron Affinity | Chemical reactivity, polarity, ability to accept electrons. nih.govurfu.ru |
| Steric | Molecular Weight, Molar Refractivity, Surface Area | Molecular size, polarizability, and fit into binding sites. atlantis-press.com |
| Lipophilic | ClogP (Calculated logP) | Membrane permeability, bioavailability. atlantis-press.com |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape. |
Potential for Advanced Applications in Chemical Research
Scaffold Design for Complex Molecular Synthesis
The structure of 3-(4-Bromo-2-fluorobenzoyl)thiophene makes it an ideal starting point for the construction of more elaborate molecular architectures. The presence of the bromine atom on the phenyl ring and the reactive sites on the thiophene (B33073) ring offer multiple points for chemical modification.
Key Reactive Sites for Synthesis:
| Site | Type of Reaction | Potential Products |
| Bromine on Phenyl Ring | Cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) | Biaryl compounds, acetylenic derivatives, and other complex aromatic systems. |
| Thiophene Ring | Electrophilic substitution, metalation | Functionalized thiophenes with diverse substituents. |
| Carbonyl Group | Reduction, condensation reactions | Secondary alcohols, imines, and other derivatives. |
The ability to selectively functionalize different parts of the molecule allows for a modular approach to synthesis, enabling the creation of a diverse library of compounds from a single starting material. This is particularly valuable in medicinal chemistry and materials science, where a wide range of derivatives are often needed for structure-activity relationship studies. The thiophene nucleus itself is a well-established entity in the world of heterocyclic compounds, known for its presence in numerous pharmacologically active molecules. beilstein-journals.org
Development of New Functional Materials Based on Molecular Design
The electronic properties of the thiophene ring make it a valuable component in the design of organic functional materials. Thiophene-based polymers and small molecules are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The this compound scaffold can be utilized to create novel materials with tailored properties. The bromo and fluoro substituents on the benzoyl group can influence the electronic characteristics of the molecule, such as its electron affinity and ionization potential. Furthermore, the bromine atom serves as a convenient handle for polymerization reactions, allowing for the incorporation of this unit into larger conjugated systems. The design of such materials often involves creating donor-acceptor architectures to tune the band gap and charge transport properties. The benzoylthiophene moiety can act as either a donor or an acceptor component depending on the other functional groups present in the molecule.
Design Principles for Biologically Relevant Scaffolds
Thiophene derivatives are recognized as "privileged pharmacophores" in medicinal chemistry due to their ability to interact with a wide range of biological targets. mdpi.com They are present in numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. mdpi.com The this compound scaffold provides a foundation for the design of new biologically active molecules.
Key Design Considerations:
Lipophilicity and Bioavailability: The combination of the aromatic rings and the halogen substituents influences the compound's lipophilicity, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) properties.
Hydrogen Bonding: The carbonyl group and the fluorine atom can participate in hydrogen bonding interactions with biological macromolecules, such as enzymes and receptors.
Halogen Bonding: The bromine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design.
Metabolic Stability: The fluorine atom can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism.
By systematically modifying the scaffold, for instance, through reactions at the bromine position, medicinal chemists can explore the structure-activity relationships and optimize the potency and selectivity of the resulting compounds for specific biological targets. For example, thiophene-containing compounds have been investigated as kinase inhibitors, which are a major class of anticancer drugs. researchgate.netnih.gov
Future Research Directions and Emerging Methodologies
The potential of this compound as a versatile building block is far from exhausted. Future research is likely to focus on several key areas:
Development of Novel Catalytic Methods: The exploration of new and more efficient catalytic methods for the functionalization of this scaffold will enable the synthesis of even more complex and diverse molecules.
High-Throughput Synthesis and Screening: The use of automated synthesis and high-throughput screening technologies will accelerate the discovery of new functional materials and biologically active compounds derived from this scaffold.
Computational Modeling and Design: In silico methods, such as molecular docking and density functional theory (DFT) calculations, will play an increasingly important role in predicting the properties of new derivatives and guiding their synthesis.
Exploration of New Applications: The unique properties of this scaffold may lead to its application in new and unforeseen areas of chemical research, such as agrochemicals, sensors, and molecular probes.
As synthetic methodologies continue to advance and our understanding of structure-property relationships deepens, this compound is poised to become an even more valuable tool in the arsenal (B13267) of chemists working at the forefront of scientific discovery.
Q & A
Q. Basic Research Focus
- Spectroscopy :
- 1H/13C NMR : Compare shifts with structurally similar compounds (e.g., 4-Bromo-2-thiophenecarboxylic acid, CAS 16694-18-1). The fluorine atom in the benzoyl group causes distinct splitting patterns .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine .
- X-ray crystallography : Single-crystal analysis (e.g., R factor <0.05) resolves bond lengths and angles, as demonstrated for analogous bromophenyl-thiophene derivatives .
How should researchers address contradictions in spectral or crystallographic data for this compound?
Advanced Research Focus
Discrepancies may arise from:
- Polymorphism : Different crystal packing (e.g., solvent-dependent crystallization) can alter unit cell parameters. Repeat crystallography using varied solvents (e.g., ethanol vs. DCM) .
- Impurity interference : Trace halogenated byproducts (e.g., 5-Bromo-2-thiophenecarboxylic acid, CAS 7311-63-9) can skew NMR/MS data. Employ orthogonal purification (e.g., recrystallization followed by HPLC) .
- Dynamic effects : Conformational flexibility in solution vs. solid state. Use variable-temperature NMR to assess rotational barriers .
What experimental strategies can elucidate the electronic effects of the bromo-fluoro substituents on reactivity?
Q. Advanced Research Focus
- Computational modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects of Br/F groups on the benzoyl-thiophene π-system. Compare HOMO-LUMO gaps with analogs (e.g., 4-Chloro derivatives) .
- Kinetic studies : Monitor substituent impact on reaction rates (e.g., bromine’s leaving-group ability in nucleophilic aromatic substitution).
- Electrochemical analysis : Cyclic voltammetry reveals redox potentials influenced by halogen electronegativity .
How can the toxicological profile of this compound be evaluated for laboratory safety?
Q. Advanced Research Focus
- In vitro assays : Screen for cytotoxicity (e.g., MTT assay on hepatic cell lines) due to potential thiophene ring bioactivation into reactive metabolites .
- Genotoxicity testing : Ames test to assess mutagenicity of brominated aromatic intermediates.
- Structural analogs : Cross-reference safety data for compounds like 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene, which shares a similar scaffold .
What mechanistic insights can guide functionalization of the thiophene ring in this compound?
Q. Advanced Research Focus
- Electrophilic substitution : The thiophene’s α-position is reactive toward nitration or sulfonation. Use directed ortho-metalation (e.g., LDA) for regioselective functionalization .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids at the bromine site, retaining the fluorine substituent for electronic modulation .
- Protection/deprotection : Temporarily mask the ketone group (e.g., acetal formation) to prevent side reactions during thiophene modification .
What methods ensure high purity (>98%) of this compound for pharmacological studies?
Q. Advanced Research Focus
- Recrystallization : Use solvent pairs like dichloromethane/hexane to remove impurities (e.g., unreacted 4-Bromo-2-fluorobenzoyl chloride).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely eluting byproducts.
- Analytical standards : Compare retention times and spectral data with certified reference materials (e.g., Kanto Reagents’ 95%+ purity compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
